2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPGFDAPLUYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic strategy for 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves the acylation of 4-(2-oxopyrrolidin-1-yl)aniline with 2-chloropropanoyl chloride. This approach is an adaptation of the classical Schotten-Baumann reaction conditions optimized for this substrate.
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- 4-(2-oxopyrrolidin-1-yl)aniline (amine component)
- 2-chloropropanoyl chloride (acyl chloride component)
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- Solvent: Dichloromethane (DCM) or other inert organic solvents
- Base: Triethylamine or an equivalent tertiary amine base to neutralize HCl formed
- Temperature: Typically maintained at low temperatures (0–5 °C) initially to control reaction rate and minimize side reactions, then allowed to warm to room temperature for completion
- Time: Several hours until complete conversion monitored by TLC or HPLC
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- Nucleophilic attack of the amine nitrogen on the acyl chloride carbonyl carbon forms the amide bond.
- Triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.
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- The reaction mixture is quenched with water, and the organic layer is separated.
- The crude product is purified by recrystallization or chromatographic methods.
Table 1: Typical Reaction Parameters for Synthesis
| Parameter | Description |
|---|---|
| Amine | 4-(2-oxopyrrolidin-1-yl)aniline |
| Acyl chloride | 2-chloropropanoyl chloride |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–5 °C initially, then RT |
| Reaction time | 2–6 hours |
| Purification | Recrystallization or chromatography |
Alternative Synthetic Approaches
While the direct acylation route is the most straightforward, alternative methods may include:
Stepwise synthesis of the aniline intermediate: The 4-(2-oxopyrrolidin-1-yl)aniline can be synthesized by nucleophilic substitution of 4-nitroaniline with 2-chloropyrrolidinone followed by reduction of the nitro group.
Use of coupling reagents: Instead of acyl chlorides, coupling reagents such as carbodiimides (e.g., EDC, DCC) could be employed to form the amide bond from the corresponding carboxylic acid and amine, although this is less common for chlorinated propanamide derivatives.
Industrial Scale Considerations
Industrial production of this compound would involve:
Scale-up of the acylation reaction with careful control of temperature and stoichiometry to optimize yield and minimize impurities.
Use of continuous flow reactors to improve heat transfer and reaction control.
Rigorous purification protocols to ensure product consistency and purity, including crystallization and solvent washes.
Waste management for hydrochloric acid and organic solvents.
Reaction Monitoring and Quality Control
-
- Thin-layer chromatography (TLC) for reaction progress.
- High-performance liquid chromatography (HPLC) for purity.
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
-
- Typical yields range from 70% to 90% depending on reaction scale and optimization.
- Purity standards are set according to intended use, often >98% for research-grade material.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 4-(2-oxopyrrolidin-1-yl)aniline + 2-chloropropanoyl chloride | Triethylamine, DCM, 0–5 °C to RT | Simple, high yield, well-established | Requires handling corrosive acyl chloride |
| Coupling via Carbodiimides | 4-(2-oxopyrrolidin-1-yl)aniline + 2-chloropropanoic acid + EDC/DCC | Mild conditions, room temperature | Avoids acyl chloride handling | More expensive reagents, possible side products |
| Stepwise synthesis of amine | Nitroaniline + 2-chloropyrrolidinone + reduction | Multistep, requires reduction step | Access to amine intermediate | Longer synthesis time |
Research Findings and Notes
The acylation under Schotten-Baumann conditions remains the gold standard due to its simplicity and efficiency.
Control of temperature is critical to prevent side reactions such as hydrolysis of acyl chloride or over-acylation.
The presence of the 2-oxopyrrolidinyl group on the aniline influences the nucleophilicity and steric environment, which must be considered in reaction optimization.
Industrial methods focus on scaling the laboratory process with modifications for safety and environmental compliance.
Chemical Reactions Analysis
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
2-Chloro-N-[4-(1-Piperidinyl)Phenyl]Propanamide Hydrochloride
- Structure : Replaces the lactam with a six-membered piperidine ring and exists as a hydrochloride salt.
- Key Differences: Ring Stability: Piperidine lacks the strain of the lactam, reducing reactivity in ring-opening reactions compared to the pyrrolidinone analog . Solubility: The hydrochloride salt enhances aqueous solubility, whereas the lactam’s hydrogen-bonding capacity improves polar organic solvent compatibility . Molecular Data: Molecular formula C₁₄H₂₀Cl₂N₂O, average mass 303.227 .
2-Chloro-N-[2-(2-Oxopyrrolidin-1-yl)Phenyl]Propanamide
- Structure : Positional isomer with the lactam substituent at the ortho position of the phenyl ring.
2-Chloro-N-(4-(1,2,4-Triazol-1-yl)Phenyl)Propanamide
- Structure : Features a 1,2,4-triazole ring instead of lactam.
- Key Differences :
2-Chloro-N-{4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}Propanamide
- Structure : Incorporates a sulfamoyl-linked thiadiazole ring.
- Key Differences :
Biological Activity
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, with the CAS number 1098347-65-9, is an organic compound characterized by its unique molecular structure comprising a chlorinated propanamide group and a pyrrolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and research findings related to the biological activity of this compound.
The molecular formula of this compound is , with a molecular weight of 266.73 g/mol. The compound exhibits various chemical properties that influence its biological activity, including solubility and stability under different environmental conditions.
Enzyme Interaction:
This compound has been shown to interact with several enzymes, inhibiting their activity and thereby altering metabolic pathways. For instance, it has demonstrated inhibitory effects on specific enzymes involved in inflammatory responses and metabolic processes .
Cellular Effects:
Research indicates that this compound influences cell signaling pathways, gene expression, and cellular metabolism. It affects various cell types, modulating functions such as proliferation and apoptosis .
Molecular Mechanisms
The compound's biological activity is primarily mediated through its binding interactions with biomolecules such as receptors and enzymes. These interactions can lead to significant alterations in cellular functions and metabolic pathways.
-
Enzyme Inhibition:
The compound inhibits key enzymes that are crucial for inflammatory processes. -
Receptor Binding:
It binds to specific receptors, altering their signaling cascades which can affect cellular responses .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity:
A study evaluated the compound's effects on cancer cell lines, finding that it induced apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity . -
Anti-inflammatory Effects:
In vitro experiments demonstrated that the compound significantly inhibited pro-inflammatory cytokine production in activated macrophages . -
Metabolic Pathway Interaction:
Research highlighted its role in modulating metabolic pathways by interacting with various cofactors and enzymes involved in metabolism .
Dosage Effects in Animal Models
Animal studies have shown that varying dosages of this compound lead to different biological outcomes. Lower doses may enhance certain cellular functions while higher doses tend to induce cytotoxic effects .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-chloro-N-(p-tolyl)propanamide | Lacks pyrrolidinone ring | Different enzyme inhibition profile |
| 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides | Similar pyrrolidinone ring but different substituents | Variations in reactivity and applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 4-(2-oxopyrrolidin-1-yl)aniline with chloro-substituted propanoyl derivatives. Optimization strategies include:
- Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Temperature control : Reactions performed at 0–25°C to minimize side products .
- Purification : Column chromatography or preparative HPLC (≥98% purity) to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinone methylene groups (δ 2.1–2.5 ppm) .
- 13C NMR : Confirms carbonyl signals (δ 170–175 ppm) and chlorinated carbons (δ 40–45 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z ≈ 280–300 .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (1650–1680 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- First Aid : Immediate rinsing with water for 15 minutes upon exposure, followed by medical consultation .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), leveraging PubChem 3D conformers .
- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity profiles .
Q. What experimental design strategies are recommended for investigating the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- Controlled Lab Studies :
- Hydrolysis : Monitor degradation at varying pH (4–10) and temperature (20–40°C) .
- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight effects .
- Field Sampling : Measure bioaccumulation in aquatic organisms using LC-MS/MS .
- Data Analysis : Compare degradation half-lives (t₁/₂) across matrices (water, sediment) .
Q. How can contradictory data regarding the metabolic stability of this compound in different in vitro models be resolved?
- Methodological Answer :
- Cross-Model Validation :
- Use hepatocyte assays (human vs. rodent) to identify species-specific metabolism .
- Adjust incubation conditions (e.g., NADPH concentration) to standardize cytochrome P450 activity .
- Analytical Consistency : Employ identical LC-MS parameters (e.g., column type, ionization mode) across studies .
Q. What methodologies are suitable for analyzing regioselectivity challenges in synthesizing derivatives of this compound?
- Methodological Answer :
- Directed Substituent Screening : Introduce electron-withdrawing/donating groups at the phenyl ring to study steric/electronic effects .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. reflux) to isolate intermediates .
- Analytical Tracking : Use 2D NMR (e.g., NOESY) to confirm regiochemical outcomes .
Q. How do structural modifications at the pyrrolidinone moiety influence pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the pyrrolidinone oxygen with sulfur to assess solubility changes .
- Introduce methyl groups to evaluate metabolic resistance via CYP inhibition assays .
- In Vivo Testing : Administer derivatives to rodent models and measure plasma half-life (t₁/₂) via serial blood sampling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
